Pentamethylphenylacetonitrile
Overview
Description
Pentamethylphenylacetonitrile is a chemical compound with the molecular formula C13H17N . Its molecular weight is 187.2808 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (C6H5-) attached to an acetonitrile group (CH2CN) with five methyl groups (CH3) attached to the phenyl group .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, the study of chemical reactions often involves sensitivity analysis, which determines the effect of uncertainties in rate constants and other parameters on the behavior of the species concentrations .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 187.2808 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Synthesis and Chemical Reactions
Pentamethylphenylacetonitrile is involved in various chemical synthesis processes. It can be used in the solvent-free condensation of arylacetonitriles with aldehydes, as demonstrated by Guillot et al. (2005). In their study, this compound required a phase transfer agent to yield satisfactory results when mixed with aldehydes and powdered KOH at room temperature or higher temperatures (Guillot et al., 2005).
Photolysis Research
This compound is also used in photolysis research. Sluggett and Leigh (1992) investigated the photochemistry of pentamethylphenyldisilane, using nanosecond laser flash photolysis techniques in acetonitrile or isooctane solution. Their research revealed a complex mixture of transient species formed during the photolysis of this compound (Sluggett & Leigh, 1992).
Analytical Chemistry and Drug Discovery
In analytical chemistry and drug discovery, this compound plays a role in various methodologies. For instance, Kabra et al. (1981) described a method for the simultaneous analysis of commonly abused drugs, including acetaminophen and pentamidine, in serum using liquid chromatography with acetonitrile as part of the process (Kabra et al., 1981).
Environmental Applications
This compound is relevant in environmental applications as well. For example, its derivatives are used in the creation of molecularly imprinted polymers (MIPs) for the selective adsorption of pharmaceutical compounds from the environment, such as acetaminophen, as researched by Lee et al. (2016) (Lee, Lin, & Doong, 2016).
Safety and Hazards
While specific safety data for Pentamethylphenylacetonitrile was not found, it’s important to handle all chemical compounds with care. Safety data sheets provide information on chemical products that help users make risk assessments. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident .
Properties
IUPAC Name |
2-(2,3,4,5,6-pentamethylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHYQRAQLGAUPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CC#N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956170 | |
Record name | (Pentamethylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34688-70-5 | |
Record name | Pentamethylphenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034688705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Pentamethylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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